2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
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Overview
Description
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a complex organic compound that features a triazole ring, a carbazole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.
Attachment of the Carbazole Moiety: The carbazole moiety is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with 9-ethylcarbazole.
Formation of the Final Compound: The final step involves the attachment of the acetamide group to the triazole-carbazole intermediate, typically through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, depending on its specific target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to its combination of a triazole ring, a carbazole moiety, and a chlorophenyl group This unique structure imparts specific electronic and steric properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C24H21ClN6OS |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C24H21ClN6OS/c1-2-30-20-6-4-3-5-18(20)19-13-17(11-12-21(19)30)27-22(32)14-33-24-29-28-23(31(24)26)15-7-9-16(25)10-8-15/h3-13H,2,14,26H2,1H3,(H,27,32) |
InChI Key |
GTIFMSOVVZVCIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl)C5=CC=CC=C51 |
Origin of Product |
United States |
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